

Unveiling the Structural Nuances: A Comparative Crystallographic Guide to Wieland-Gumlich Aldehyde Derivatives

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Compound of Interest

Compound Name: *Wieland-gumlich aldehyde*

Cat. No.: *B1683588*

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For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of bioactive molecules is paramount. This guide provides a comparative analysis of the X-ray crystallographic data of key derivatives related to the **Wieland-Gumlich aldehyde**, a pivotal intermediate in the synthesis of strychnine and other complex alkaloids. Due to the limited availability of public crystallographic data for the **Wieland-Gumlich aldehyde** itself, this guide focuses on its direct precursor, strychnine, and a closely related natural alkaloid, brucine, to offer valuable structural insights.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for strychnine hydrochloride sesquihydrate and brucine, offering a direct comparison of their solid-state structures.

| Parameter | Strychnine Hydrochloride Sesquihydrate[1] | Brucine |
|--------------------------|---|--|
| Formula | $C_{21}H_{23}N_2O_2^+ \cdot Cl^- \cdot 1.5H_2O$ | $C_{23}H_{26}N_2O_4$ |
| Molecular Weight | 397.90 g/mol | 394.47 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2 ₁ | P2 ₁ 2 ₁ 2 ₁ |
| Unit Cell Dimensions | a = 7.617(1) Å, b = 32.463(2) Å, c = 7.849(1) Å | a = 11.96(1) Å, b = 12.44(1) Å, c = 13.61(1) Å |
| $\beta = 90.40(2)^\circ$ | | |
| Volume (V) | 1940.8(4) Å ³ | 2024 Å ³ |
| Z | 4 | 4 |
| Calculated Density (Dx) | 1.36 g/cm ³ | 1.29 g/cm ³ |
| Radiation | Cu K α ($\lambda = 1.5418$ Å) | Mo K α ($\lambda = 0.71073$ Å) |
| Temperature | Not specified | 298 K |
| Final R-factor | 0.047 for 3368 observed reflections | Not specified |

Experimental Protocols

Synthesis of Wieland-Gumlich Aldehyde from Strychnine

The **Wieland-Gumlich aldehyde** can be synthesized from strychnine through a multi-step degradation process.[1]

- Oxime Formation: Strychnine is converted to its oxime derivative using amyl nitrite.
- Beckmann Fragmentation: The oxime undergoes a Beckmann fragmentation when treated with thionyl chloride, leading to the formation of a carbamic acid.

- Decarboxylation: The carbamic acid is then decarboxylated to yield a nitrile.
- Hydrolysis: Finally, nucleophilic displacement of the cyanide group by barium hydroxide results in a hemiacetal, which exists in equilibrium with the **Wieland-Gumlich aldehyde**.

Crystallization and X-ray Diffraction

Strychnine Hydrochloride Sesquihydrate:

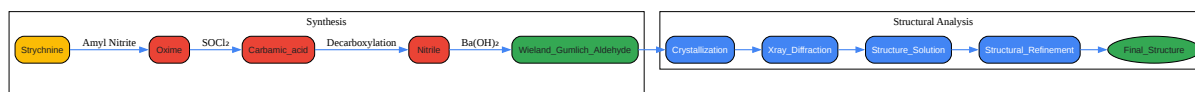
Crystals suitable for X-ray diffraction were obtained from an ethanol solution. The density of the crystals was determined by flotation in a benzene-bromoform mixture. A computer-controlled single-crystal X-ray diffractometer with graphite-monochromated Cu K α radiation was used for data collection. The structure was solved using the heavy-atom method and refined by full-matrix least-squares.[1]

Brucine:

Single crystals of brucine are typically obtained by slow evaporation from a solution in a suitable solvent like ethanol or acetone. Data collection is performed on a four-circle diffractometer using Mo K α radiation. The structure is solved by direct methods and refined by least-squares techniques.

Experimental Workflow

The general workflow for the synthesis and structural elucidation of **Wieland-Gumlich aldehyde** and its derivatives can be visualized as follows:



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Caption: Synthetic and analytical workflow for **Wieland-Gumlich aldehyde** derivatives.

Structural Comparison and Significance

The crystallographic data reveals distinct differences in the packing and unit cell parameters of strychnine hydrochloride sesquihydrate and brucine, despite their closely related molecular skeletons. The presence of two methoxy groups in brucine, replacing hydrogen atoms on the aromatic ring of strychnine, significantly influences its crystal packing.

The monoclinic crystal system of the strychnine salt contrasts with the orthorhombic system of brucine. This difference in symmetry arises from the different intermolecular interactions, including hydrogen bonding networks that are significantly influenced by the presence of the hydrochloride and water molecules in the strychnine derivative. The hydrogen bonds in strychnine hydrochloride sesquihydrate form a complex zigzag network, which is a key factor in stabilizing its crystal structure.^[1]

For drug development professionals, these subtle structural variations are of great importance. The conformation adopted by the molecule in the solid state can provide insights into its preferred shape and potential binding modes to biological targets. Furthermore, understanding the crystal packing and intermolecular interactions is crucial for formulation development, as it affects properties like solubility, stability, and bioavailability. The comparative data presented here can aid in the rational design of novel derivatives with tailored pharmacological profiles.

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References

- 1. Wieland-Gumlich aldehyde - Wikipedia [en.wikipedia.org]
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